molecular formula C6H6N2O4S B048108 2-Nitrobenzenesulfonamide CAS No. 5455-59-4

2-Nitrobenzenesulfonamide

Cat. No.: B048108
CAS No.: 5455-59-4
M. Wt: 202.19 g/mol
InChI Key: GNDKYAWHEKZHPJ-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfonamide (C₆H₆N₂O₄S; molecular weight: 202.18 g/mol; CAS: 5455-59-4) is an aromatic sulfonamide derivative characterized by a nitro group at the ortho position of the benzene ring (Fig. 1). Its IUPAC name is This compound, and it is alternatively referred to as o-nitrobenzenesulfonamide . Key physical properties include a melting point of 191°C (crystalline powder) and slight solubility in water .

Preparation Methods

Synthetic Routes to 2-Nitrobenzenesulfonamide

Direct Amination of 2-Nitrobenzenesulfonyl Chloride

The most widely employed method for synthesizing this compound involves the reaction of 2-nitrobenzenesulfonyl chloride with aqueous ammonia. This nucleophilic substitution proceeds via the displacement of the chloride group by an amine nucleophile.

General Procedure :
2-Nitrobenzenesulfonyl chloride is gradually added to a mixture of water and concentrated ammonium hydroxide (22–30% w/w) at controlled temperatures (30–70°C). The reaction typically completes within 1–2 hours, after which the product is isolated through crystallization from ethanol/water mixtures . For instance, a molar ratio of 1:24:4 (sulfonyl chloride:water:ammonia) at 50°C yields 86.5% pure product after recrystallization .

Mechanistic Considerations :
The reaction proceeds through a two-step mechanism:

  • Formation of sulfonic acid intermediate : Hydrolysis of sulfonyl chloride generates the sulfonate anion.

  • Ammonia attack : Nucleophilic substitution by ammonia yields the sulfonamide product.

Alternative Methods Using Specialized Amines

While aqueous ammonia remains the standard amine source, specialized applications may employ substituted amines. For example, N-alkylation under Mitsunobu conditions enables the synthesis of N-substituted derivatives, though this approach requires subsequent deprotection to obtain the parent sulfonamide .

Optimization of Reaction Conditions

Temperature Effects

Temperature significantly impacts reaction efficiency. Data from analogous syntheses demonstrate:

Temperature (°C)Reaction Time (min)Yield (%)
304072.6
506086.5
706082.0

Adapted from chloro-substituted analogue synthesis

Optimal yields occur near 50°C, balancing reaction rate and thermal decomposition risks. Excessive heating (>70°C) promotes side reactions, reducing yield by 4–5% .

Solvent Systems

Ethanol-water mixtures (3:1 v/v) provide ideal solubility characteristics, enabling:

  • Complete dissolution of reactants at elevated temperatures

  • Gradual product crystallization upon cooling

  • Efficient impurity removal through fractional crystallization

Methanol-water systems show comparable performance but require stricter temperature control to prevent premature precipitation .

Stoichiometric Considerations

Molar ratios critically influence conversion efficiency:

ComponentOptimal Ratio (mol)
Sulfonyl chloride1
Ammonia4
Water24

Deviations below these ratios result in incomplete reactions, as evidenced by a 35.2% yield at 1:2 ammonia stoichiometry .

Purification and Isolation Techniques

Recrystallization Protocols

Ethanol-mediated recrystallization remains the gold standard:

  • Dissolve crude product in hot ethanol (60–70°C)

  • Add water incrementally until cloud point

  • Cool to 0°C for 16 hours

  • Vacuum filtration yields 98–99% pure crystals

Methanol recrystallization requires modified procedures due to higher solubility, necessitating slower cooling rates (1°C/min) to prevent oiling out .

Chromatographic Purification

For high-purity requirements (>99.5%), flash chromatography on silica gel with ethyl acetate/hexane (1:9) eluents effectively separates sulfonamides from nitrobenzene byproducts . This method proves particularly valuable when synthesizing derivatives for catalytic applications .

Comparative Analysis of Methodologies

Yield vs. Purity Tradeoffs

  • Aqueous ammonia route : 82–87% yield, 95–98% purity

  • Chromatographic purification : 70–75% yield, >99.5% purity

  • Methanol recrystallization : 80–85% yield, 97–98% purity

Industrial-scale productions favor the aqueous ammonia method for its balance of efficiency and cost-effectiveness, while research-grade syntheses often employ chromatographic purification despite lower yields .

Scalability Challenges

Batch sizes exceeding 5 kg require:

  • Incremental reagent addition to control exotherms

  • Extended cooling periods (24–48 hours) for crystallization

  • Centrifugal filtration instead of vacuum filtration

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies suggest microreactor systems could enhance:

  • Heat transfer efficiency

  • Reaction time reduction (30–45 minutes)

  • Yield improvement (5–8% over batch methods)

However, crystallization kinetics in continuous systems remain challenging, requiring specialized anti-fouling reactor designs.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Arylation: Palladium-catalyzed reactions under inert atmosphere.

Major Products:

    Reduction: 2-Aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides.

    Arylation: Fused nitrogenous heterocycles.

Scientific Research Applications

Role as a Protecting Group

2-Nitrobenzenesulfonamide is frequently utilized as a protecting group for amines in organic synthesis. Its ability to temporarily mask functional groups allows for selective reactions without interference from other reactive sites. For instance, it has been employed in the total synthesis of complex natural products, including polyamine toxins and alkaloids.

  • Case Study: Total Synthesis of Polyamine Toxins
    The total synthesis of spider toxins HO-416b and Agel-489 utilized the this compound group for both protection and activation of intermediates, showcasing its effectiveness in complex synthetic pathways .

Chemical Transformations

The compound is involved in various chemical transformations, including:

  • Intramolecular Hydroamination : Used to synthesize cyclic nitrogen compounds.
  • Intermolecular Amination : Facilitates the amination of allyl alcohols under specific reaction conditions .
Transformation TypeApplication Example
Intramolecular HydroaminationSynthesis of cyclic nitrogen compounds
Intermolecular AminationAmination of allyl alcohols

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have shown potential as pharmaceutical agents. Their structural characteristics allow for modifications that can enhance biological activity.

Antimicrobial Activity

Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. Research into their efficacy against various bacterial strains is ongoing, highlighting their potential in treating infections .

Polymer Chemistry

The compound has found applications in polymer chemistry, particularly in the development of switchable catalysts that can control polymerization processes through external stimuli.

  • Case Study: Switchable Catalysis
    At the American Chemical Society symposium on switchable catalysis, researchers discussed the use of this compound as a chemical linker that enhances selectivity in catalytic reactions, leading to more efficient polymer synthesis .

Environmental Chemistry

The versatility of this compound extends to environmental applications, where it can be used in the development of degradable polymers and green chemistry initiatives aimed at reducing environmental impact.

Comparison with Similar Compounds

Structural Features :

  • The sulfonamide (-SO₂NH₂) and nitro (-NO₂) groups confer unique electronic and steric properties, enabling applications in organic synthesis and biomedicine.
  • X-ray crystallography reveals a twisted conformation at the S–N bond (torsional angle: ~64.3°) and antiperiplanar alignment between the N–H and C=O groups in derivatives .

Comparison with Structural Analogs

N-Substituted 2-Nitrobenzenesulfonamide Derivatives

Derivatives synthesized via nucleophilic substitution of 2-nitrobenzenesulfonyl chloride (Table 1) highlight substituent-dependent variations in properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
This compound C₆H₆N₂O₄S 202.18 191 siRNA linker, protecting group
5a : N-Phenyl C₁₂H₁₀N₂O₄S 278.28 118–119 Intermediate for sulfonamide studies
5b : N-(4-Fluorophenyl) C₁₂H₉FN₂O₄S 296.27 106 Enhanced polarity for HPLC analysis
5c : N-(4-Chlorophenyl) C₁₂H₉ClN₂O₄S 312.73 122 Potential antimicrobial activity
5e : N-(4-Methoxyphenyl) C₁₃H₁₂N₂O₅S 308.31 90 Electron-rich substituent for catalysis
5f : Ethyl-4-(sulfonamido)benzoate C₁₅H₁₄N₂O₆S 350.35 172 Prodrug design
N-(3-Iodophenyl) C₁₂H₉IN₂O₄S 404.18 N/A Radiolabeling applications

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl in 5c ) increase melting points and stability, while electron-donating groups (e.g., -OCH₃ in 5e ) reduce melting points and enhance solubility .

Acylated Derivatives

N-(3-Methylbenzoyl)-2-nitrobenzenesulfonamide exhibits a dihedral angle of 89.5° between the sulfonyl and benzoyl rings, influencing its binding to biological targets. This derivative’s anti conformation between the N–H and C=O groups mimics motifs in protease inhibitors .

Comparison with Functional Analogs

Disulfide Linkers in Drug Delivery

This compound outperforms conventional disulfide linkers in siRNA delivery due to:

  • Enhanced Stability : Resistant to extracellular glutathione, reducing premature drug release .
  • Selective Cleavage : Rapid cleavage in intracellular environments (high glutathione levels) improves therapeutic efficacy .

Other Sulfonamide-Based Enzyme Inhibitors

Compared to 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole; CAS: 27503-81-7), this compound lacks UV-absorbing properties but offers superior redox sensitivity for targeted drug activation .

Biological Activity

2-Nitrobenzenesulfonamide (CAS Number: 5455-59-4) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and applications based on recent research findings.

PropertyValue
Molecular FormulaC₆H₆N₂O₄S
Molecular Weight202.19 g/mol
Melting Point189-194 °C
Boiling Point418.8 °C
Density1.6 g/cm³
SolubilitySlightly soluble in water

This compound functions primarily as a carbonic anhydrase inhibitor . This inhibition plays a critical role in various physiological processes, including regulation of acid-base balance and fluid secretion. The compound has also been utilized as a chemical linker in the development of siRNA-polymer conjugates , enhancing gene silencing effects in cultured cells by facilitating selective siRNA release under intracellular conditions .

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, a study demonstrated that derivatives exhibited significant inhibition of carrageenan-induced paw edema in rats, with inhibition rates reaching up to 94.69% at specific time intervals . This suggests that modifications of the sulfonamide group can enhance anti-inflammatory responses.

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against:

  • Escherichia coli : MIC = 6.72 mg/mL
  • Staphylococcus aureus : MIC = 6.63 mg/mL
  • Pseudomonas aeruginosa : MIC = 6.67 mg/mL
  • Salmonella typhi : MIC = 6.45 mg/mL
  • Candida albicans : MIC = 6.63 mg/mL
  • Aspergillus niger : MIC = 6.28 mg/mL

These findings suggest that the structural modifications of benzenesulfonamides can lead to enhanced antimicrobial properties, making them potential candidates for new therapeutic agents .

Case Studies

  • Gene Delivery Systems : The utility of the this compound group as a linker for siRNA delivery was demonstrated in a study where PEG-conjugated siRNA showed improved stability and selective release in response to intracellular redox conditions, outperforming traditional disulfide linkages .
  • Synthesis of Antimicrobial Agents : A series of novel benzenesulfonamide derivatives were synthesized and evaluated for their biological activities, confirming their potential as effective antimicrobial and anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the key chemical properties of 2-nitrobenzenesulfonamide, and how are they experimentally determined?

  • Methodological Answer : The compound’s melting point, solubility, and spectroscopic signatures (e.g., IR, NMR) are critical for characterization. For example, its synthesis involves reacting 2-nitrobenzenesulfonyl chloride with amines, followed by recrystallization from ethanol to achieve purity . Infrared spectroscopy (IR) confirms the presence of sulfonamide (S–N) and nitro (NO₂) functional groups. X-ray crystallography further validates molecular geometry and hydrogen-bonding interactions .

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer : A common method involves refluxing 2-nitrobenzenesulfonyl chloride with a primary amine (e.g., 2,5-dimethylaniline) in a 1:1 molar ratio. The crude product is purified via recrystallization from ethanol, with purity confirmed by melting point analysis and thin-layer chromatography (TLC). Structural validation using single-crystal X-ray diffraction (SHELX software) ensures conformational accuracy .

Advanced Research Questions

Q. How do substituents on the aromatic ring affect the conformational and electronic properties of this compound derivatives?

  • Methodological Answer : Substituents like methyl groups induce steric and electronic effects, altering torsional angles (e.g., S–N bond torsion up to 71.41°) and dihedral angles between aromatic rings (51.07°). Computational studies (DFT or HOMO-LUMO analysis) quantify electronic effects, while crystallographic data reveal intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize crystal packing .

Q. What role does this compound play in polymer-conjugated siRNA delivery systems?

  • Methodological Answer : The sulfonamide group enables covalent conjugation to polymers via pH-sensitive linkers. Steric hindrance from the nitro group modulates siRNA release kinetics. Bioactivity is controlled by tuning polymer hydrophobicity, validated through in vitro gene-silencing assays and confocal microscopy to track cellular uptake .

Q. How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved?

  • Methodological Answer : Discrepancies in hydrogen-bonding patterns (e.g., syn vs. anti conformations of N–H bonds) require rigorous validation using SHELXL refinement. High-resolution datasets (e.g., d-spacing < 0.8 Å) and residual density maps help resolve ambiguities. Cross-referencing with spectroscopic data (e.g., IR peaks for N–H stretching) ensures consistency .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Solvent effects are incorporated using continuum models (e.g., PCM), while Natural Bond Orbital (NBO) analysis identifies charge-transfer interactions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis) corroborates computational predictions .

Properties

IUPAC Name

2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDKYAWHEKZHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202974
Record name 2-Nitrobenzenesulphonamide
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Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-59-4
Record name 2-Nitrobenzenesulphonamide
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Record name 5455-59-4
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Record name 2-Nitrobenzenesulphonamide
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Record name 2-Nitrobenzenesulfonamide
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Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-2-methylquinolin-8-amine 2a (0.19 g, 1.0 mmol) in pyridine (5 ml) was added 4-methyl-2-nitrobenzenesulfonyl chloride (0.24 g, 1.0 mmol). The mixture was stirred at room temperature overnight and precipitated with H2O. The crude product was filtered and recrystallized from EtOH to afford nitrobenzenesulfonamide (0.31 g, 79%) as red crystal. 1H NMR (300 MHz, CDCl3) δ 10.1 (br, 1H); 8.04 (d, 1H), 7.86 (d, 1H), 7.62 (m, 2H), 7.39 (d, 1H), 7.24 (d, 1H), 6.73 (s, 1H), 3.88 (s, 3H), 2.66 (s, 3H), 2.41 (s, 3H); ESI-MS (M++1): 388.0. To a suspension of above nitro compound (0.20 g, 0.56 mmol) in EtOH (5 ml) was added SnCl2 (0.32 g, 1.7 mmol) slowly. The mixture was refluxed for 2 h. After removal of EtOH, the residue was treated with 1M NaOH. The aqueous solution was extracted with CH2Cl2. The combined organic phases were washed by brine, dried over Na2SO4, and concentrated to yield 9a (0.18 g, 92%) as white solid. 1H NMR (300 MHz, CDCl3) δ 9.42 (br, 1H); 7.83 (d, 1H), 7.65 (d, 1H), 7.30 (s, 1H), 7.23 (d, 1H), 6.64 (s, 1H), 6.48 (d, 1H), 6.42 (s, 1H), 3.80 (s, 3H), 2.61 (s, 3H), 2.17 (s, 3H); ESI-MS (M++1): 358.1.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Nitrobenzenesulfonamide
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2-Nitrobenzenesulfonamide

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